![molecular formula C11H11NOS B13059822 [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol: is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a methanethiol group attached to the oxazole ring, which is further substituted with a 4-methylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The methanethiol group can be introduced through a nucleophilic substitution reaction using a suitable thiolating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanethiol group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Its unique functional groups make it a versatile intermediate in various chemical reactions.
Biology: In biological research, [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its structural features may impart activity against specific biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol depends on its interaction with specific molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may interact with biological receptors or enzymes, modulating their function. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methylamine: Contains an amine group instead of a thiol group.
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methyl chloride: Features a chloride group instead of a thiol group.
Uniqueness: The presence of the methanethiol group in [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol imparts unique reactivity compared to its analogs Thiol groups are known for their nucleophilicity and ability to form disulfide bonds, which can be exploited in various chemical and biological applications
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-6-10(7-14)12-13-11/h2-6,14H,7H2,1H3 |
InChI Key |
WAGSLJYDJSMXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



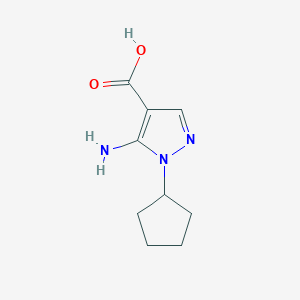
![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)
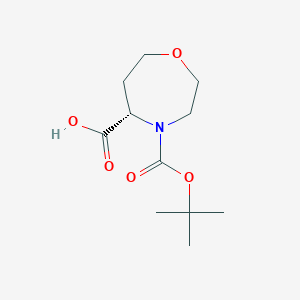

![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
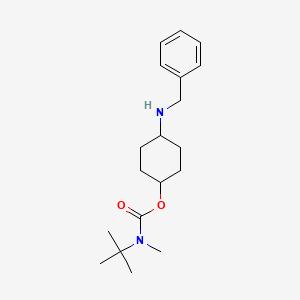
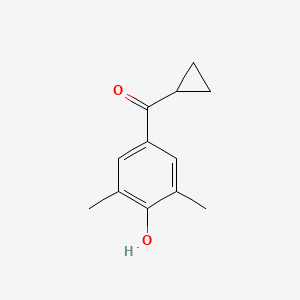
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)


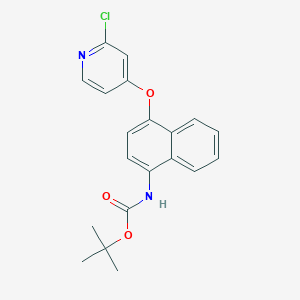
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)

